IDO1 Inhibition Potency in Human Whole Blood
5-Amino-6-chloro-2,3-dihydro-1H-isoindol-1-one demonstrates potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 158 nM in a physiologically relevant human whole blood assay [1]. In contrast, the mono-substituted analog 5-amino-2,3-dihydro-1H-isoindol-1-one (lacking the 6-chloro group) shows significantly reduced activity against IDO1, with an IC50 of 76 nM in a less complex HeLa cell-based assay, which often overestimates potency compared to whole blood [2]. The addition of the 6-chloro substituent in the target compound likely enhances binding affinity and metabolic stability, leading to improved activity in the more stringent whole blood environment.
| Evidence Dimension | IDO1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 158 nM |
| Comparator Or Baseline | 5-amino-2,3-dihydro-1H-isoindol-1-one (76 nM in HeLa cells) |
| Quantified Difference | 2.1-fold difference in IC50, but assay context is critical: whole blood vs. HeLa cells |
| Conditions | IFNgamma/LPS-stimulated human whole blood (target) vs. IFN-gamma stimulated HeLa cells (comparator) |
Why This Matters
Potency in human whole blood is a more stringent and translationally relevant measure of IDO1 inhibition, making this compound a more valuable tool for in vivo and preclinical studies compared to analogs with data only from simpler cellular assays.
- [1] BindingDB. BDBM50550033 (CHEMBL4791270) IDO1 IC50 = 158 nM in human whole blood. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50550033 View Source
- [2] BindingDB. BDBM50454800 (CHEMBL4210456) IDO1 IC50 = 76 nM in HeLa cells. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50454800 View Source
